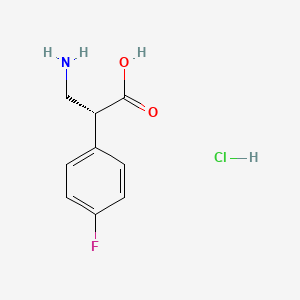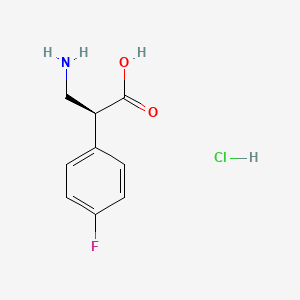
(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H11ClFNO2. It is a white to yellow powder or crystalline substance that is often used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride typically involves the use of specific reagents and controlled reaction conditions. One common method involves the use of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a low temperature and using a solvent such as water or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets the required purity standards .
化学反应分析
Types of Reactions
(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenylpropanoic acids .
科学研究应用
(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is used in studies related to enzyme inhibition and protein interactions.
作用机制
The mechanism of action of (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride include:
- (S)-2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride
- (S)-2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride
- (S)-2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific fluorine substitution on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
属性
IUPAC Name |
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLJWWIEKJULU-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

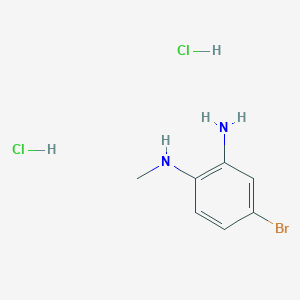
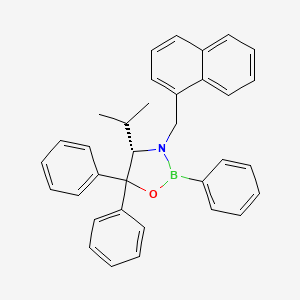
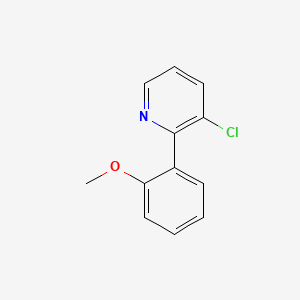
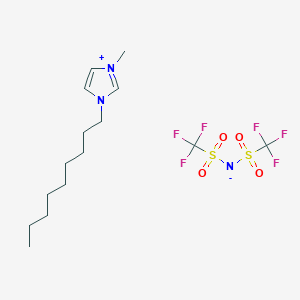

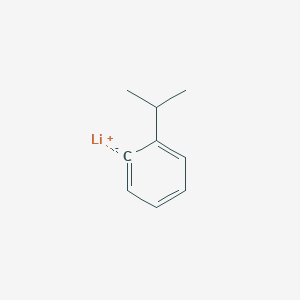
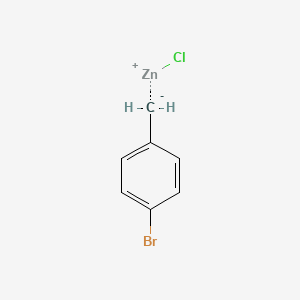
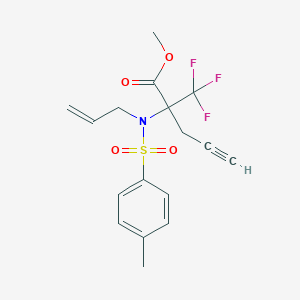

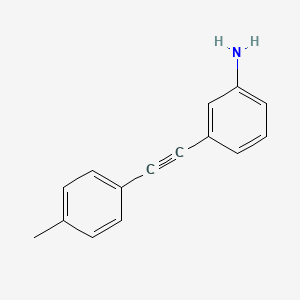
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)
